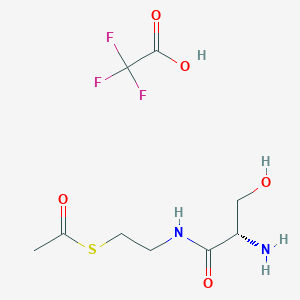
N-Serinyl-S-acetylcysteamine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Serinyl-S-acetylcysteamine trifluoroacetate (SAC) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. SAC is a derivative of acetylcysteine, which is a commonly used antioxidant and mucolytic agent. SAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
N-Serinyl-S-acetylcysteamine trifluoroacetate exerts its therapeutic effects through various mechanisms, including the modulation of cellular signaling pathways, the regulation of gene expression, and the inhibition of oxidative stress and inflammation. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. N-Serinyl-S-acetylcysteamine trifluoroacetate also inhibits the activity of various enzymes that are involved in the generation of reactive oxygen species (ROS) and inflammatory mediators.
Effets Biochimiques Et Physiologiques
N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess various biochemical and physiological effects that make it a promising candidate for various biomedical applications. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to increase cellular antioxidant capacity, reduce oxidative stress and inflammation, and improve mitochondrial function. N-Serinyl-S-acetylcysteamine trifluoroacetate has also been shown to enhance cellular detoxification mechanisms and reduce the accumulation of toxic metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
N-Serinyl-S-acetylcysteamine trifluoroacetate has several advantages for lab experiments, including its low toxicity, high solubility, and stability. N-Serinyl-S-acetylcysteamine trifluoroacetate can be easily synthesized in the lab and is readily available for research purposes. However, N-Serinyl-S-acetylcysteamine trifluoroacetate has some limitations, including its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for the research on N-Serinyl-S-acetylcysteamine trifluoroacetate, including the development of novel N-Serinyl-S-acetylcysteamine trifluoroacetate derivatives with improved pharmacological properties. N-Serinyl-S-acetylcysteamine trifluoroacetate has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. N-Serinyl-S-acetylcysteamine trifluoroacetate also has potential applications in the field of regenerative medicine, where it can be used to enhance tissue repair and regeneration. Additionally, N-Serinyl-S-acetylcysteamine trifluoroacetate can be used as a tool for investigating the role of oxidative stress and inflammation in various disease conditions.
Méthodes De Synthèse
N-Serinyl-S-acetylcysteamine trifluoroacetate can be synthesized through the reaction of N-acetylcysteine with serine in the presence of trifluoroacetic anhydride. The resulting product is purified through column chromatography, and the final compound is obtained as a white powder.
Applications De Recherche Scientifique
N-Serinyl-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Propriétés
Numéro CAS |
147529-77-9 |
|---|---|
Nom du produit |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Formule moléculaire |
C9H15F3N2O5S |
Poids moléculaire |
320.29 g/mol |
Nom IUPAC |
S-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O3S.C2HF3O2/c1-5(11)13-3-2-9-7(12)6(8)4-10;3-2(4,5)1(6)7/h6,10H,2-4,8H2,1H3,(H,9,12);(H,6,7)/t6-;/m0./s1 |
Clé InChI |
YECUNYJYZZHQER-RGMNGODLSA-N |
SMILES isomérique |
CC(=O)SCCNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Autres numéros CAS |
147529-77-9 |
Synonymes |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



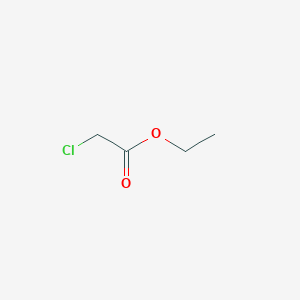
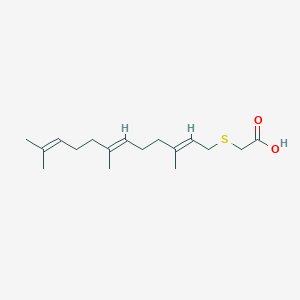
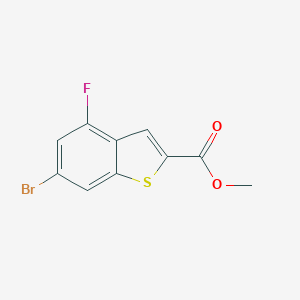
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
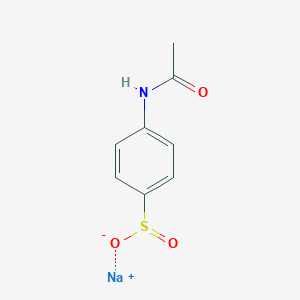
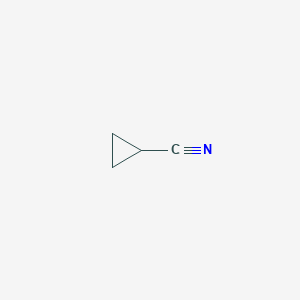
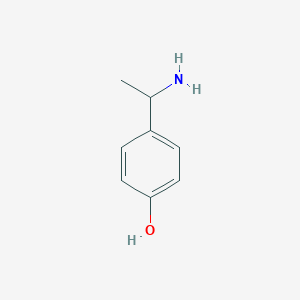
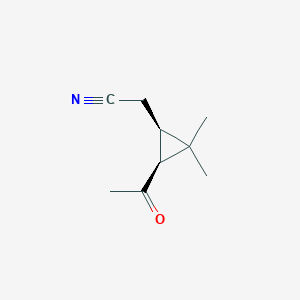
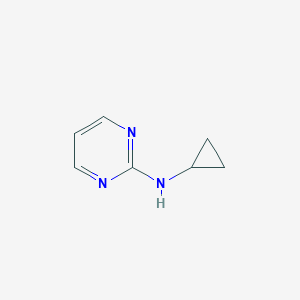
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
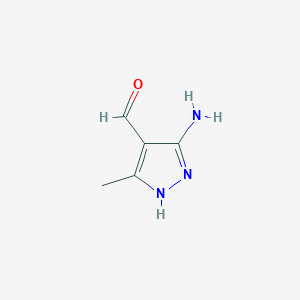
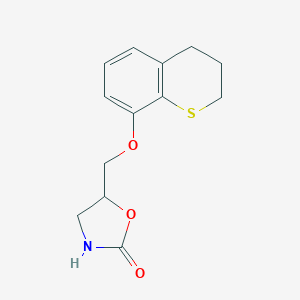
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)